

# Spectroscopic data (NMR, IR) of 2-Hydroxypyrimidine hydrochloride

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## Compound of Interest

Compound Name: 2-Hydroxypyrimidine hydrochloride

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Hydroxypyrimidine Hydrochloride**

## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Hydroxypyrimidine hydrochloride** (CAS: 38353-09-2), a pivotal heterocyclic compound in synthetic and medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights for the structural elucidation of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR) and Infrared (IR) spectroscopy, focusing on the interpretation of spectral data in the context of the compound's inherent tautomerism. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality spectroscopic data for pyrimidine derivatives.

## Molecular Structure and Prototropic Tautomerism

**2-Hydroxypyrimidine hydrochloride**, with the molecular formula  $\text{C}_4\text{H}_5\text{ClN}_2\text{O}$ , exists primarily as the 2(1H)-Pyrimidinone hydrochloride tautomer.[1] This keto-enol tautomerism is a fundamental characteristic of hydroxypyrimidines and profoundly influences their spectroscopic properties. The equilibrium between the hydroxy (enol) form and the more stable keto (amide) form is often solvent and temperature-dependent, but the keto form typically predominates, especially in polar solvents and the solid state.[2][3] This preference is critical for accurate

spectral assignment, as the presence of a carbonyl group and N-H bonds in the keto tautomer gives rise to distinct spectroscopic signatures.

Caption: Keto-enol tautomerism of 2-hydroxypyrimidine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of organic molecules. For **2-hydroxypyrimidine hydrochloride**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous evidence for the proton and carbon framework.

### Experimental Protocol: NMR Sample Preparation and Acquisition

The choice of solvent is critical for obtaining high-quality NMR data, especially for a hydrochloride salt. Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) is an excellent choice as it readily dissolves the polar salt and its residual water peak does not obscure key signals. Furthermore, its ability to form hydrogen bonds allows for the observation of exchangeable protons (N-H, O-H) which might otherwise be broadened or exchanged away in solvents like  $\text{D}_2\text{O}$ .

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2-hydroxypyrimidine hydrochloride**.
- **Dissolution:** Dissolve the sample in ~0.6 mL of  $\text{DMSO-d}_6$  in a standard 5 mm NMR tube.
- **Homogenization:** Gently vortex the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
- **Data Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer.
  - $^1\text{H}$  NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
  - $^{13}\text{C}$  NMR: Acquire several hundred to a few thousand scans, depending on the concentration, using proton decoupling.

## <sup>1</sup>H NMR Spectral Analysis

The proton NMR spectrum of **2-hydroxypyrimidine hydrochloride** in DMSO-d<sub>6</sub> displays characteristic signals for the pyrimidine ring protons.<sup>[4]</sup> The protonation of the ring nitrogen deshields the adjacent protons, shifting them downfield.

- $\delta$  ~12.0 ppm (singlet, broad, 1H): This very broad signal is characteristic of the acidic N-H proton of the amide in the keto tautomer. Its broadness is due to chemical exchange and quadrupolar coupling with the adjacent nitrogen.
- $\delta$  8.84 ppm (doublet, 2H): This signal corresponds to the two equivalent protons at the C4 and C6 positions (H-4/H-6). They are deshielded by the adjacent electronegative nitrogen atoms. They appear as a doublet due to coupling with the H-5 proton.
- $\delta$  6.90 ppm (triplet, 1H): This upfield signal corresponds to the proton at the C5 position (H-5). It appears as a triplet due to coupling with the two adjacent H-4 and H-6 protons.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Hydroxypyrimidine Hydrochloride**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.0	broad singlet	1H	N-H
8.839	doublet	2H	H-4, H-6
6.900	triplet	1H	H-5

Data acquired in DMSO-d<sub>6</sub> at 400 MHz.<sup>[4]</sup>

## <sup>13</sup>C NMR Spectral Analysis

The <sup>13</sup>C NMR spectrum provides complementary information about the carbon skeleton. While specific experimental data for the hydrochloride salt is not as readily available, the chemical shifts can be reliably predicted based on the dominant keto tautomer and data from similar pyrimidine structures.<sup>[5]</sup> The presence of the carbonyl group and the two ring nitrogens are the dominant factors influencing the chemical shifts.

- $\delta$  ~160-165 ppm: This downfield signal is assigned to the C2 carbon, which is present as a carbonyl group (C=O) in the keto tautomer. This is a key indicator of the predominant tautomeric form.
- $\delta$  ~150-155 ppm: The C4 and C6 carbons are expected in this region. They are significantly deshielded due to their direct attachment to the electronegative nitrogen atoms.
- $\delta$  ~115-120 ppm: The C5 carbon is expected to be the most upfield of the ring carbons, consistent with its position relative to the heteroatoms.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Hydroxypyrimidine Hydrochloride**

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
162.5	C2	Carbonyl carbon in an amide-like system.
153.0	C4, C6	Deshielded by adjacent nitrogen atoms.

| 117.5 | C5 | Shielded relative to other ring carbons. |

## Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For **2-hydroxypyrimidine hydrochloride**, the IR spectrum provides direct evidence for the keto tautomer's key structural features.<sup>[6][7]</sup>

## Experimental Protocol: IR Sample Preparation (KBr Pellet)

The potassium bromide (KBr) pellet method is a robust technique for acquiring high-quality IR spectra of solid samples. It minimizes scattering and produces sharp, well-defined absorption bands.

Step-by-Step Methodology:

- Grinding: Grind 1-2 mg of **2-hydroxypyrimidine hydrochloride** with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle.
- Pellet Pressing: Transfer the finely ground powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the pellet in the spectrometer's sample holder.
- Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals.
- Sample Scan: Collect the sample spectrum, typically in the 4000-400 cm<sup>-1</sup> range with a resolution of 4 cm<sup>-1</sup>.

## IR Spectral Analysis

The IR spectrum is dominated by absorptions corresponding to the N-H, C-H, C=O, and pyrimidine ring vibrations.

- 3300-2500 cm<sup>-1</sup> (broad): This very broad and strong absorption region is characteristic of N-H stretching in a hydrogen-bonded system, typical for amides and hydrochloride salts. The O-H stretch of any minor enol tautomer would also appear here.
- ~3100-3000 cm<sup>-1</sup> (medium): These bands correspond to the aromatic C-H stretching vibrations of the pyrimidine ring.
- ~1680-1650 cm<sup>-1</sup> (strong): A strong, sharp band in this region is indicative of the C=O stretching vibration (amide I band).<sup>[7][8]</sup> This is one of the most compelling pieces of evidence for the predominance of the keto tautomer.
- ~1600-1400 cm<sup>-1</sup> (multiple bands): This region contains several bands corresponding to the C=C and C=N stretching vibrations of the pyrimidine ring.
- Below 1000 cm<sup>-1</sup>: This fingerprint region contains various C-H bending and ring deformation modes.

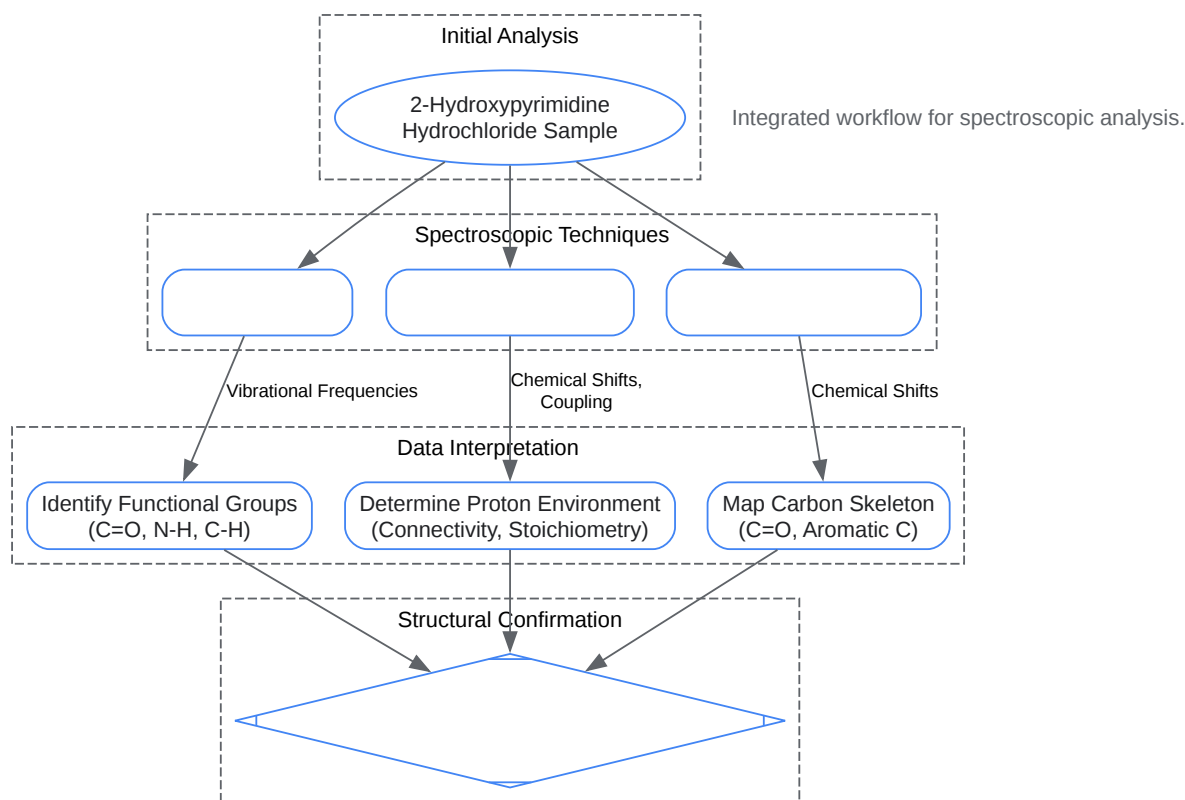
Table 3: Key IR Absorption Bands for **2-Hydroxypyrimidine Hydrochloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Strong, Broad	N-H and O-H stretching (hydrogen-bonded)
3100-3000	Medium	Aromatic C-H stretching
~1670	Strong	C=O stretching (Amide I)
1600-1400	Medium-Strong	C=N and C=C ring stretching

| ~900-700 | Medium-Strong | C-H out-of-plane bending |

## Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and purity of **2-hydroxypyrimidine hydrochloride**.



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Caption: Integrated workflow for spectroscopic analysis.

## Conclusion

The spectroscopic characterization of **2-hydroxypyrimidine hydrochloride** is a clear example of how fundamental principles can be applied to elucidate the structure of a complex heterocyclic molecule. The  $^1\text{H}$  NMR spectrum precisely defines the proton arrangement on the pyrimidine ring, while the  $^{13}\text{C}$  NMR spectrum maps the carbon framework. Crucially, IR spectroscopy provides definitive evidence for the predominance of the 2(1H)-pyrimidinone

(keto) tautomer through the observation of a strong carbonyl absorption. By integrating these techniques, researchers can confidently verify the structure, purity, and tautomeric form of this important chemical entity, ensuring the integrity of their subsequent research and development activities.

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